molecular formula C12H14O3 B1429055 3-(4-Methoxyphenyl)pent-2-enoic acid CAS No. 21758-10-1

3-(4-Methoxyphenyl)pent-2-enoic acid

Cat. No. B1429055
CAS RN: 21758-10-1
M. Wt: 206.24 g/mol
InChI Key: PNGLWXCBVRIOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methoxyphenyl)pent-2-enoic acid” is a chemical compound with the CAS Number: 30219-42-2 . It has a molecular weight of 206.24 . The IUPAC name for this compound is (2E)-3-(4-methoxyphenyl)-2-pentenoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(4-Methoxyphenyl)pent-2-enoic acid” is 1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)/b9-8+ . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)pent-2-enoic acid” is a powder that is stored at room temperature . It has a molecular weight of 206.24 .

Scientific Research Applications

Structural Chemistry and Molecular Interactions

  • Hydrogen-bonded Chains of Rings : The molecule, specifically in its (E)-form as "3-(4-methoxyphenyl)prop-2-enoic acid", forms chains of rings through hydrogen bonds and weak intermolecular interactions, leading to a three-dimensional network structure (Yang et al., 2006).

  • Spectroscopy and DFT Analyses : Another derivative, "(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid", was characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations, revealing stabilization through intramolecular and intermolecular interactions. The methoxy group plays a key role in intermolecular interactions, contributing to the stabilization of the compound's structure (Venkatesan et al., 2016).

Material Science and Engineering

  • Nonlinear Optical Properties : The study of "3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid" investigated its nonlinear optical activity, highlighting the importance of molecular structure and intermolecular hydrogen bonds in determining optical properties (Tamer et al., 2015).

Pharmacology and Biologically Active Compounds

  • Metabolism and Pharmacokinetics : Research on a novel nitric oxide donor, ZJM-289, which is a derivative of 3-n-butylphthalide and incorporates a methoxyphenyl component, provided insights into its metabolism in rats. This study identified major metabolites in various biological matrices, contributing to the understanding of the pharmacological profile of novel therapeutic agents (Li et al., 2011).

  • Antioxidant Activity : Compounds isolated from the marine-derived fungus Aspergillus carneus, including a new phenyl ether derivative with a methoxyphenyl group, were found to exhibit strong antioxidant activity. This highlights the potential of methoxyphenyl derivatives in developing antioxidant agents (Xu et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-methoxyphenyl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGLWXCBVRIOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 67594913

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)pent-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)pent-2-enoic acid
Reactant of Route 3
3-(4-Methoxyphenyl)pent-2-enoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)pent-2-enoic acid
Reactant of Route 5
3-(4-Methoxyphenyl)pent-2-enoic acid
Reactant of Route 6
3-(4-Methoxyphenyl)pent-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.